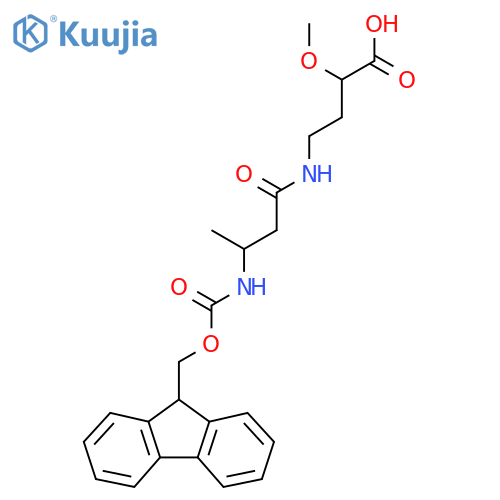Cas no 2172078-22-5 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid)

2172078-22-5 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid
- EN300-1543374
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid
- 2172078-22-5
-
- インチ: 1S/C24H28N2O6/c1-15(13-22(27)25-12-11-21(31-2)23(28)29)26-24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,27)(H,26,30)(H,28,29)
- InChIKey: WNRAMPBLKQIHKL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CC(NCCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 114Ų
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1543374-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-0.05g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-100mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 100mg |
$930.0 | 2023-09-25 | ||
| Enamine | EN300-1543374-2.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-2500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 2500mg |
$2071.0 | 2023-09-25 | ||
| Enamine | EN300-1543374-0.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-5000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 5000mg |
$3065.0 | 2023-09-25 | ||
| Enamine | EN300-1543374-0.1g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-0.25g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1543374-10.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methoxybutanoic acid |
2172078-22-5 | 10g |
$14487.0 | 2023-06-05 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
2172078-22-5 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methoxybutanoic acid) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
